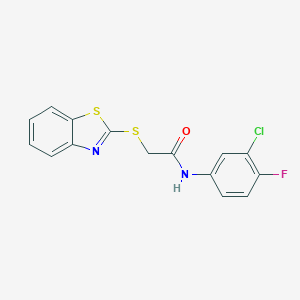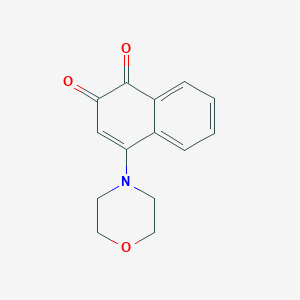
6-クロロ-4-フェニル-1H-キナゾリン-2-オン
説明
6-Chloro-4-phenyl-1H-quinazolin-2-one is a quinazoline derivative . Quinazolines are heterocyclic compounds that have broad applications in the biological, pharmaceutical, and material fields .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One such method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . Another approach involves the condensation of 2-aminobenzoic acid derivatives .Molecular Structure Analysis
Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Two isomers are possible: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more common .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. For instance, they can participate in the benzylation of carbonyl and some special alkylation . They can also undergo reactions with metal ions, Mannich reaction, cycloaddition reaction, and others .Physical And Chemical Properties Analysis
Quinazolinones have diverse physical and chemical properties. These properties can be influenced by the presence and position of substituents on the cyclic compounds .科学的研究の応用
抗がん活性
キナゾリンオン誘導体には、6-クロロ-4-フェニル-1H-キナゾリン-2-オンと類似した化合物も含まれており、これらの化合物は著しい抗がん特性を持つことが判明しています。 これらの化合物は、肺がんのゲフィチニブや膵臓がんおよび小細胞肺がんのエルロチニブなどの薬物の設計に使用されています .
抗炎症および鎮痛特性
これらの化合物も抗炎症と鎮痛の活性を示し、プロクアゾンなどの非ステロイド系抗炎症薬(NSAID)の開発において価値のあるものとなっています .
抗菌活性
キナゾリンオン誘導体は、感染症の治療において重要な役割を果たす、抗菌活性、特に抗菌および抗真菌活性を示します .
抗けいれん効果
これらの誘導体は、抗けいれん薬としての可能性も研究されており、てんかん発作の治療のための新たな道を切り開いています .
α-グルコシダーゼ阻害活性
いくつかのキナゾリンオン誘導体は、炭水化物消化に関与する酵素であるα-グルコシダーゼを阻害する能力について研究されており、これは糖尿病などの状態を管理するために重要です .
作用機序
Target of Action
6-Chloro-4-phenyl-1H-quinazolin-2-one is a type of quinazoline derivative . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant activities . .
Mode of Action
Quinazoline derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit the colony formation and migration of certain cancer cells .
Biochemical Pathways
It has been reported that some quinazoline derivatives can induce apoptosis of certain cancer cells and induce cell cycle arrest at the g1-phase .
実験室実験の利点と制限
6-Chloro-4-phenyl-1H-quinazolin-2-one has several advantages and limitations for use in lab experiments. One advantage of this compound is that it is relatively easy to synthesize, and can be used in a variety of different experiments. However, this compound is also toxic and can be difficult to handle in a lab setting.
将来の方向性
There are several potential future directions for 6-Chloro-4-phenyl-1H-quinazolin-2-one. One potential direction is the development of more efficient synthetic methods for the production of this compound. Another potential direction is the development of new pharmaceuticals and other compounds based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could help to identify new therapeutic applications. Finally, further research into the toxicity of this compound could help to improve safety protocols for its use in a lab setting.
特性
IUPAC Name |
6-chloro-4-phenyl-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKIXSRJBMRMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197371 | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4797-43-7 | |
| Record name | 6-Chloro-4-phenyl-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4797-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004797437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)

![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)

![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
